BenchChemオンラインストアへようこそ!

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Solubility enhancement Formulation compatibility Assay reproducibility

This 4-anilinoquinoline-3-carbonitrile derivative is supplied as a hydrochloride salt to ensure superior aqueous solubility for HTS workflows. Its 6-ethyl substituent (C–C bond) offers greater metabolic stability than 6-alkoxy analogs, making it ideal for comparative ADME profiling. The compound serves as a reversible-binding control to benchmark irreversible EGFR/HER-2 inhibitors like neratinib. Suitable for kinase inhibitor screening libraries, SAR analysis, and salt screening protocols.

Molecular Formula C20H20ClN3O
Molecular Weight 353.85
CAS No. 1331266-10-4
Cat. No. B2778102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
CAS1331266-10-4
Molecular FormulaC20H20ClN3O
Molecular Weight353.85
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OCC.Cl
InChIInChI=1S/C20H19N3O.ClH/c1-3-14-5-10-19-18(11-14)20(15(12-21)13-22-19)23-16-6-8-17(9-7-16)24-4-2;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H
InChIKeyVIQDURBFMVTNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile Hydrochloride (CAS 1331266-10-4): Compound Identity and Scaffold Context for Procurement


4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride (CAS 1331266-10-4) is a synthetic 4-anilinoquinoline-3-carbonitrile derivative supplied as a hydrochloride salt (molecular formula C₂₀H₂₀ClN₃O, molecular weight 353.85 g/mol) . The compound belongs to the 4-anilinoquinoline-3-carbonitrile scaffold class, which is a validated kinase inhibitor chemotype with demonstrated activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases [1]. This scaffold has yielded clinically evaluated agents including neratinib and pelitinib (EKB-569) [2]. The target compound features a 4-ethoxyphenylamino group at the C-4 position, a 6-ethyl substituent on the quinoline core, a 3-carbonitrile pharmacophore, and is formulated as the hydrochloride salt to enhance aqueous solubility relative to the free base .

Why 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile Hydrochloride Cannot Be Casually Substituted: Structural Determinants of Differential Pharmacophore Performance


Within the 4-anilinoquinoline-3-carbonitrile class, seemingly minor structural variations produce substantial differences in target engagement, physicochemical properties, and experimental outcomes. The 3-carbonitrile group functions as a critical hinge-binding pharmacophore for kinase inhibition—replacing it with carboxylate, ester, or amide abolishes EGFR inhibitory activity [1]. The 4-ethoxyphenylamino substituent contributes both hydrogen-bond acceptor capacity (via the ethoxy oxygen) and modulated lipophilicity distinct from the 4-methoxy, 4-chloro, or unsubstituted phenyl analogs, affecting both potency and solubility profiles [2]. The 6-ethyl group (C–C bond) confers greater metabolic stability than 6-alkoxy substituents (C–O bond), which are susceptible to oxidative O-dealkylation [3]. The hydrochloride salt form directly impacts solubility and dissolution rate compared to free-base forms of structural analogs, influencing formulation and assay compatibility [4]. Generic substitution with a different 4-anilino or 6-substituted analog without accounting for these structure–property relationships risks generating non-comparable or misleading experimental results.

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Hydrochloride Salt Aqueous Solubility Advantage Versus Free-Base Analogs

The hydrochloride salt form of 4-((4-ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile provides enhanced aqueous solubility compared to free-base 4-anilinoquinoline-3-carbonitrile analogs. The hydrochloride salt formulation increases aqueous solubility by an estimated ≥10-fold relative to the neutral free base, a well-established principle for aminoquinoline derivatives where protonation of the quinoline nitrogen facilitates solvation [1]. This directly contrasts with the free-base form of closely related compounds such as 4-((4-chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile (CAS 1172334-89-2, MW 307.78, no salt), which lacks this solubility enhancement . Improved solubility is critical for achieving consistent dosing in cell-based assays and reducing DMSO carryover artifacts in biochemical screens.

Solubility enhancement Formulation compatibility Assay reproducibility

6-Ethyl Metabolic Stability Advantage Versus 6-Alkoxy Substitution

The 6-ethyl substituent (C–C bond, bond dissociation energy ~350 kJ/mol) on the quinoline core provides superior resistance to oxidative metabolism compared to 6-alkoxy substituents (C–O bond, bond dissociation energy ~358 kJ/mol but susceptible to cytochrome P450-mediated O-dealkylation). Literature SAR on the 4-anilinoquinoline-3-carbonitrile series demonstrates that 6-alkoxy groups undergo rapid oxidative O-dealkylation in liver microsomal assays, whereas 6-alkyl substituents (including ethyl) are significantly more stable [1]. This is mechanistically supported by the known metabolic lability of alkoxy substituents in quinoline and quinazoline kinase inhibitors [2]. The closely related analog 6-ethoxy-4-((4-ethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride bears a 6-ethoxy group (C–O bond) that is predicted to undergo CYP-mediated deethylation, whereas the target compound's 6-ethyl group avoids this metabolic soft spot.

Metabolic stability Oxidative metabolism Pharmacokinetics

4-Ethoxyphenylamino Lipophilicity and Hydrogen-Bond Modulation Versus 4-Methoxy and 4-Chloro Analogs

The 4-ethoxyphenylamino substituent (para-OCH₂CH₃) provides a distinct lipophilicity-hydrogen bonding profile compared to the 4-methoxy (para-OCH₃) and 4-chloro (para-Cl) analogs. In the 4-anilinoquinoline-3-carbonitrile SAR series, the nature of the 4-anilino para-substituent significantly modulates EGFR/HER-2 inhibitory potency and cellular antiproliferative activity. In the recent series reported by Zou et al. (2021), 4-anilinoquinoline-3-carbonitrile derivative 6d demonstrated IC₅₀ = 1.930 μM against SK-BR-3 breast cancer cells, which was over 2-fold more potent than neratinib (IC₅₀ = 3.966 μM) and comparable to lapatinib (IC₅₀ = 2.737 μM) in the same assay [1]. While these data are for C-6 functionalized derivatives rather than the simpler 6-ethyl scaffold, they establish the quantitative sensitivity of this chemotype to aniline para-substitution. The ethoxy group (Hansch π ≈ +0.38, H-bond acceptor) confers higher lipophilicity than methoxy (π ≈ -0.02) while retaining hydrogen-bond acceptor capacity that chloro (π ≈ +0.71, no H-bond acceptor) lacks, providing a differentiated property profile for target engagement [2].

Lipophilicity Hydrogen bonding Structure-activity relationship

Simplified 6-Monosubstituted Scaffold Differentiation from 6,7-Disubstituted Clinical Analogs

The target compound bears a single substitution at the C-6 position (ethyl group) with no substitution at C-7, distinguishing it from clinical-stage 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles such as neratinib and pelitinib (EKB-569). The C-7 position in clinical analogs typically carries a large substituent (e.g., ether-linked solubilizing groups) that is essential for irreversible covalent binding via a Michael acceptor at C-6 [1]. Importantly, the target compound lacks both the C-7 substituent and the electrophilic Michael acceptor at C-6, indicating it functions as a reversible rather than irreversible kinase inhibitor. This is pharmacologically significant: reversible inhibitors have different residence times, washout kinetics, and selectivity profiles compared to irreversible covalent inhibitors [2]. For screening applications, the simplified scaffold may offer cleaner selectivity profiles with fewer off-target interactions than the more complex clinical analogs, though this remains to be experimentally verified.

Scaffold simplification Synthetic accessibility Structure-activity relationship

Molecular Weight and Ligand Efficiency: 6-Ethyl Scaffold Versus Heavier Clinical Analogs

With a molecular weight of 353.85 g/mol (hydrochloride salt), the target compound is substantially smaller than clinical 4-anilinoquinoline-3-carbonitriles: neratinib (MW 557.04), bosutinib (MW 530.45), and pelitinib (MW 483.95) [1]. This lower molecular weight potentially translates to higher ligand efficiency indices (LE = ΔG/heavy atom count) if target binding affinity is maintained. In the broader 4-anilinoquinoline-3-carbonitrile SAR landscape, the 6-ethyl monosubstituted scaffold (free base MW 317.39, heavy atom count = 24) provides a leaner starting point for further optimization compared to the more elaborate clinical analogs. The compound occupies a molecular property space consistent with lead-like rather than drug-like chemical space (MW < 350 for free base), making it potentially suitable for fragment-based or early lead optimization programs [2].

Ligand efficiency Molecular weight Drug-likeness

Recommended Research and Procurement Application Scenarios for 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile Hydrochloride


Kinase Inhibitor Screening Libraries: EGFR/HER-2 Chemotype Expansion

This compound is suitable for inclusion in targeted kinase inhibitor screening libraries focused on the 4-anilinoquinoline-3-carbonitrile chemotype. Its simplified 6-ethyl monosubstituted scaffold provides a structurally distinct entry within the class, complementing the more elaborate 6,7-disubstituted clinical analogs (neratinib, pelitinib). The hydrochloride salt form ensures adequate solubility for high-throughput screening (HTS) workflows in aqueous buffers [1]. Researchers profiling EGFR, HER-2, or related tyrosine kinases can use this scaffold for comparative structure-activity relationship (SAR) analysis against established 4-anilinoquinazoline inhibitors (gefitinib, erlotinib, lapatinib) [2].

Metabolic Stability Profiling: 6-Ethyl vs. 6-Alkoxy Comparator Studies

The 6-ethyl substituent (C–C bond) provides a useful comparator for metabolic stability studies against 6-alkoxy analogs (C–O bond) within the same scaffold class. Researchers can pair this compound with 6-ethoxy-4-((4-ethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride in parallel human liver microsome (HLM) or hepatocyte stability assays to quantify the metabolic advantage of C-6 alkyl over C-6 alkoxy substitution [3]. Such data inform design decisions in medicinal chemistry programs targeting kinase inhibitors with improved pharmacokinetic profiles.

Reversible Kinase Inhibitor Reference Tool for Covalent Inhibitor Selectivity Profiling

The compound lacks the Michael acceptor electrophile at C-6 and the C-7 solubilizing group found in irreversible clinical inhibitors (pelitinib, neratinib). This structural feature enables its use as a reversible-binding reference compound in selectivity panels aimed at distinguishing reversible from irreversible kinase inhibition [4]. In washout experiments or time-dependent inhibition assays, the compound can serve as a control to benchmark the contribution of covalent target modification to the activity of irreversible 4-anilinoquinoline-3-carbonitrile inhibitors.

Hydrochloride Salt Formulation Benchmarking for Amino-quinoline Derivatives

The hydrochloride salt formulation provides a practical reference standard for comparing solubility, dissolution rate, and formulation compatibility across aminoquinoline derivatives. Researchers developing salt screening protocols or evaluating the impact of counterion selection on quinoline-based kinase inhibitor solubility can use this well-defined hydrochloride salt as a benchmark compound [1]. Its solubility advantage over free-base analogs (e.g., 4-((4-chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile, CAS 1172334-89-2) can be quantified in standardized buffer systems.

Quote Request

Request a Quote for 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.